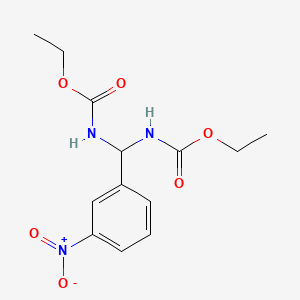
Diethyl ((3-nitrophenyl)methylene)dicarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl ((3-nitrophenyl)methylene)dicarbamate is a chemical compound with significant potential in various scientific research fields. Its versatile properties make it indispensable for applications in pharmaceuticals, materials science, and organic chemistry.
作用機序
Target of Action
It is known that similar compounds, such as diethylcarbamazine, are used as anthelmintics, primarily for the treatment of filarial infections . These compounds are highly specific for several parasites .
Mode of Action
It is known that similar compounds, such as diethylcarbamazine, sensitize microfilariae to phagocytosis . This suggests that Diethyl ((3-nitrophenyl)methylene)dicarbamate may interact with its targets in a similar manner, leading to their elimination from the host organism.
Biochemical Pathways
It is known that similar compounds, such as diethylcarbamazine, are involved in the cyclooxygenase pathway . This pathway is involved in the production of prostaglandins, which play a key role in inflammation and pain.
Pharmacokinetics
Similar compounds, such as diethylcarbamazine, are known to be well-absorbed and widely distributed in the body . They are metabolized in the liver and excreted in the urine .
Result of Action
Similar compounds, such as diethylcarbamazine, are known to have anti-inflammatory effects . They are used to treat conditions such as filarial infections, which involve inflammation and pain .
Action Environment
It is known that similar compounds, such as diethylcarbamazine, are stable under normal storage conditions . Their efficacy may be influenced by factors such as the host’s immune status and the presence of other medications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of diethyl ((3-nitrophenyl)methylene)dicarbamate can be achieved through several methods. One common approach involves the reaction of diethyl carbonate with 3-nitrobenzaldehyde in the presence of a base, such as sodium hydride, under reflux conditions. The reaction typically proceeds through the formation of an intermediate, which then undergoes further reaction to yield the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The process may include additional purification steps, such as recrystallization or chromatography, to ensure high purity and yield of the final product .
化学反応の分析
Types of Reactions
Diethyl ((3-nitrophenyl)methylene)dicarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amino derivatives .
科学的研究の応用
Diethyl ((3-nitrophenyl)methylene)dicarbamate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
類似化合物との比較
Similar Compounds
- Diethyl ((4-nitrophenyl)methylene)dicarbamate
- Diethyl ((2-nitrophenyl)methylene)dicarbamate
- Diethyl ((3-aminophenyl)methylene)dicarbamate
Uniqueness
Diethyl ((3-nitrophenyl)methylene)dicarbamate is unique due to its specific structural features, such as the position of the nitro group on the phenyl ring. This structural difference can lead to variations in reactivity, biological activity, and other properties compared to similar compounds .
特性
IUPAC Name |
ethyl N-[(ethoxycarbonylamino)-(3-nitrophenyl)methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O6/c1-3-21-12(17)14-11(15-13(18)22-4-2)9-6-5-7-10(8-9)16(19)20/h5-8,11H,3-4H2,1-2H3,(H,14,17)(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQPGYRINEZWSIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC(C1=CC(=CC=C1)[N+](=O)[O-])NC(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
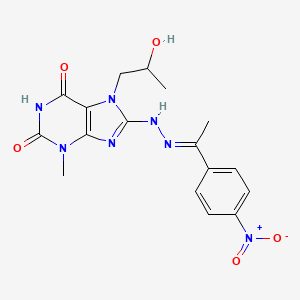
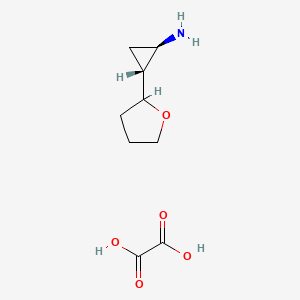


![methyl[(1-phenyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B3007181.png)
![Ethyl 2-({5-[({[2-(4-chlorophenoxy)ethyl]amino}carbonyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetate](/img/structure/B3007184.png)

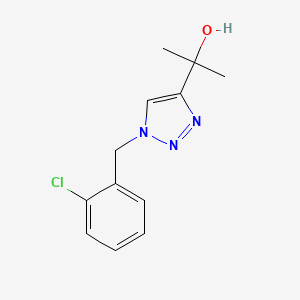


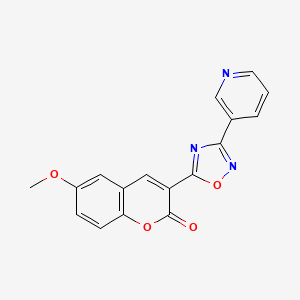
![5-(4-fluorophenyl)-1-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B3007192.png)
![4-acetyl-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)benzamide](/img/structure/B3007194.png)
![(E)-N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-2-phenylethenesulfonamide](/img/structure/B3007195.png)
